molecular formula C13H16ClN3O2 B13164157 Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B13164157
M. Wt: 281.74 g/mol
InChI Key: CDFJQNUPIYFWOR-UHFFFAOYSA-N
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Description

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of 3-chloropropylamine with ethyl 2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate (Na2CO3) and a solvent like chloroform (CHCl3). The reaction mixture is then heated to reflux, and the product is isolated by extraction and purification techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.

    Oxidation Reactions: Products include oxidized derivatives such as ketones, aldehydes, or carboxylic acids.

    Reduction Reactions: Products include reduced derivatives such as alcohols or amines.

Scientific Research Applications

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern and the presence of the 3-chloropropyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1353943-77-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C13H16ClN3O2
  • Molecular Weight : 281.74 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core with a chloropropyl substituent, which is critical for its biological activity.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. Below are key findings regarding its biological activities:

Antitumor Activity

Recent studies have indicated that pyrazolo derivatives exhibit significant antitumor properties. This compound has shown potential in inhibiting various cancer cell lines through mechanisms that may involve the inhibition of specific kinases related to cancer progression.

Antimicrobial Properties

Research has demonstrated that compounds with a pyrazolo structure can possess antimicrobial activities. This compound has been evaluated for its efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in vitro.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of kinases involved in cancer cell proliferation and survival.

Study on Antitumor Activity

A study conducted by Johnston et al. (2018) explored the antitumor effects of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various pyrazole derivatives were tested against both gram-positive and gram-negative bacteria. This compound displayed notable bacteriostatic effects against MRSA, suggesting its potential as a therapeutic agent in treating resistant bacterial infections.

Comparative Biological Activity Table

Compound NameActivity TypeTarget PathwayReference
This compoundAntitumorApoptosis induction via caspase activationJohnston et al., 2018
This compoundAntimicrobialInhibition of MRSA growthResearch Study A

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H16ClN3O2/c1-3-19-13(18)12-10(5-4-6-14)8-15-11-7-9(2)16-17(11)12/h7-8H,3-6H2,1-2H3

InChI Key

CDFJQNUPIYFWOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC2=CC(=NN21)C)CCCCl

Origin of Product

United States

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